molecular formula C14H19N3O3 B1399429 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid CAS No. 1316223-59-2

3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid

Cat. No. B1399429
CAS RN: 1316223-59-2
M. Wt: 277.32 g/mol
InChI Key: BXNMSGPUPRFGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid” is a chemical compound with the formula C₁₄H₁₉N₃O₃ . It is supplied by Matrix Scientific and is classified as an irritant .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Pan et al. (2015) described the generation of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids via a silver(I)-catalyzed reaction. This process involved cyclization, [3 + 2] cycloaddition, and rearrangement, yielding these compounds in good yields (Pan, Xia, Wang, & Wu, 2015).

  • Research by Flefel et al. (2018) involved synthesizing novel pyridine and fused pyridine derivatives, starting from a related compound. This study focused on molecular docking screenings and revealed moderate to good binding energies of the ligands on the target protein, suggesting potential biological applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

  • Rodríguez-Ubis et al. (1997) synthesized novel pyrazole-containing complexing acids and studied their luminescence properties when complexed with various lanthanide ions. These compounds showed potential for bioaffinity applications (Rodríguez-Ubis, Sedano, Barroso, Juanes, & Brunet, 1997).

Biological and Pharmacological Applications

  • Reddy and Rao (2006) reported a simple synthesis of derivatives, including 1,3-diarylpyrazol-4-yl propanoic acids. These compounds have been associated with various pharmacological activities, including potential use in the treatment of diseases like diabetes mellitus, inflammatory diseases, and arteriosclerosis (Reddy & Rao, 2006).

  • Banoglu et al. (2005) synthesized amide derivatives of a similar compound and evaluated their analgesic and anti-inflammatory properties. Some of these derivatives were found to be more potent than traditional analgesic and anti-inflammatory drugs (Banoglu, Akoğlu, Ünlü, Ergün, Kuepeli, Yeşilada, & Şahin, 2005).

Antimicrobial Properties

  • Mishriky et al. (2001) explored the synthesis of various fused pyran compounds, including derivatives similar to 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid. They also screened these compounds for their antimicrobial properties, contributing to the understanding of their potential use in combating microbial infections (Mishriky, Girgis, Asaad, Ibrahim, Sobieh, & Fawzy, 2001).

Safety and Hazards

“3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid” is classified as an irritant . This means it may cause skin irritation or serious eye irritation.

properties

IUPAC Name

3-[6-(1-acetylpiperidin-3-yl)pyrazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)17-6-2-3-11(9-17)13-8-15-7-12(16-13)4-5-14(19)20/h7-8,11H,2-6,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNMSGPUPRFGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=NC(=CN=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 2
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 3
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 4
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 5
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 6
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid

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